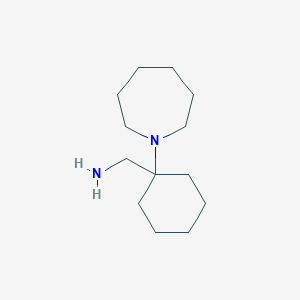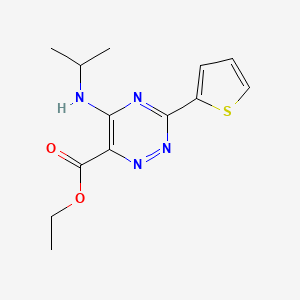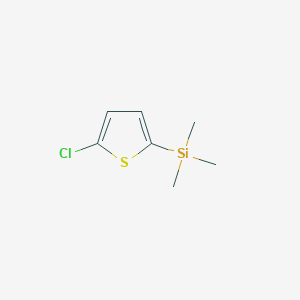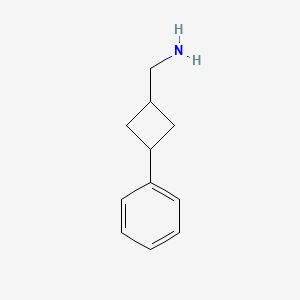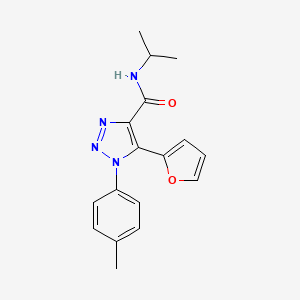![molecular formula C19H23NO3S B2497425 N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide CAS No. 877650-44-7](/img/structure/B2497425.png)
N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, aiming to achieve high selectivity, affinity, and biological activity. For example, compounds with similar structures have been synthesized through methods such as nitro substitution by the (18)F anion in the preparation of PET tracers for neuropsychiatric disorder studies (García et al., 2014). Another approach involved directed lithiation techniques to introduce functional groups into specific positions of the molecule, enhancing its chemical reactivity (Smith, El‐Hiti, & Alshammari, 2013).
Molecular Structure Analysis
The molecular structure of compounds related to "N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide" has been elucidated using various spectroscopic techniques, including X-ray diffraction. These studies reveal the intricate arrangements of atoms and the spatial configuration, which are critical for understanding the compound's reactivity and interaction with biological targets. The crystal and molecular structure studies provide insights into the stability and reactivity of these molecules (Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been extensively studied, highlighting the versatility and reactivity of the thiophene and carboxamide moieties. These reactions include substitutions, cyclizations, and condensations, leading to a wide array of derivatives with varying biological activities. The ability to undergo diverse chemical reactions makes this class of compounds a valuable tool in medicinal chemistry and drug design (Mohamed, 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the compound's application in drug formulation and delivery. Studies on related compounds have shown that these properties can significantly influence the bioavailability and efficacy of the drugs. Techniques such as X-ray powder diffraction have been employed to characterize the solid-state properties of these compounds, providing valuable information for their development as pharmaceutical agents (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for the therapeutic potential of these compounds. Research has focused on understanding the mechanisms of action, binding affinities, and selectivity towards biological targets. These studies have led to the identification of promising candidates for further development as therapeutic agents (Ikemoto et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Advanced synthesis techniques have been employed to create various compounds, including those similar to N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide. For instance, the study by Raghavendra et al. (2016) discusses the synthesis of certain compounds and their antimicrobial and antioxidant activities, indicating a methodological approach that could be applicable to similar compounds (Raghavendra et al., 2016).
Structural Analysis : X-ray powder diffraction data, as explored by Wang et al. (2017), provides insights into the structural characteristics of compounds structurally related to N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide, which is crucial for understanding their chemical properties and potential applications (Wang et al., 2017).
Biological and Pharmacological Applications
Antibacterial and Antifungal Properties : Compounds similar to the one have been tested for their antimicrobial properties. For instance, the study by Altundas et al. (2010) on certain cycloalkylthiophene-Schiff bases and their metal complexes showed significant antibacterial and antifungal activities (Altundas et al., 2010).
Antimycobacterial Activity : Goněc et al. (2015) investigated N-alkoxyphenylanilides, which showed promising antibacterial and antimycobacterial activities against various strains, indicating potential applications in combating infectious diseases (Goněc et al., 2015).
Corrosion Inhibition : Djenane et al. (2019) explored the corrosion inhibition efficiency of certain phosphonic acids, which is relevant to the chemical stability and industrial applications of these compounds (Djenane et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-16-6-3-2-5-15(16)8-11-20-18(21)19(9-12-23-13-10-19)17-7-4-14-24-17/h2-7,14H,8-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCBVJVRPIEMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2497345.png)
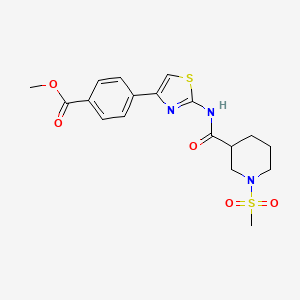
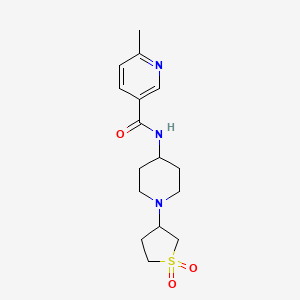

![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)
![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)
![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)
